molecular formula C23H26N2O B15345529 3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-

3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]-

Cat. No.: B15345529
M. Wt: 346.5 g/mol
InChI Key: AHYVMNMJUXXVDZ-CEHHTOFISA-N
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Description

The compound 3-Buten-2-one,1-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-4-[4-(dimethylamino)phenyl]- is a structurally complex molecule featuring a conjugated system comprising an indol-2-ylidene moiety, a buten-2-one bridge, and a 4-(dimethylamino)phenyl substituent. The indol-2-ylidene unit is a hallmark of cyanine dyes, which are known for their strong absorption and fluorescence properties .

Properties

Molecular Formula

C23H26N2O

Molecular Weight

346.5 g/mol

IUPAC Name

(E,1E)-4-[4-(dimethylamino)phenyl]-1-(1,3,3-trimethylindol-2-ylidene)but-3-en-2-one

InChI

InChI=1S/C23H26N2O/c1-23(2)20-8-6-7-9-21(20)25(5)22(23)16-19(26)15-12-17-10-13-18(14-11-17)24(3)4/h6-16H,1-5H3/b15-12+,22-16+

InChI Key

AHYVMNMJUXXVDZ-CEHHTOFISA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C(=O)/C=C/C3=CC=C(C=C3)N(C)C)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)C=CC3=CC=C(C=C3)N(C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Conjugate Additions

The enone system enables Michael additions , where nucleophiles attack the β-carbon of the α,β-unsaturated ketone. For example:

  • Amines or thiols can undergo 1,4-addition, forming β-substituted adducts.

  • Reaction conditions (e.g., polar aprotic solvents like DMF or THF) influence regioselectivity.

Example :
Enone+NH2Rβ-Amino adduct\text{Enone} + \text{NH}_2\text{R} \rightarrow \text{β-Amino adduct}

Cycloaddition Reactions

The conjugated enone acts as a dienophile in Diels-Alder reactions , forming six-membered cycloadducts with dienes under thermal conditions. Structural analogs like 4-(4-(dimethylamino)phenyl)but-3-en-2-one ( ) demonstrate this reactivity .

Key factors :

  • Electron-withdrawing groups (e.g., ketone) enhance dienophilicity.

  • Steric hindrance from the indole’s trimethyl groups may limit reactivity at the β-position.

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution at the 5-position due to its electron-rich nature. Common reactions include:

ElectrophileProductConditions
NO2+\text{NO}_2^+5-Nitroindole derivativeHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4
Br+\text{Br}^+5-Bromoindole derivativeBr2/FeBr3\text{Br}_2/\text{FeBr}_3

The dimethylamino group on the phenyl ring further activates the system toward electrophiles .

Condensation Reactions

The enone participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming extended conjugated systems. This reaction is critical in synthesizing indole-based dyes and pharmaceuticals.

Mechanism :

  • Deprotonation of the active methylene compound.

  • Nucleophilic attack on the enone’s carbonyl carbon.

  • Elimination of water to form a new double bond.

Redox Reactions

  • Reduction : The ketone group can be reduced to a secondary alcohol using agents like NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.

  • Oxidation : The dimethylamino group may oxidize to an N-oxide under strong oxidizing conditions (e.g., H2O2\text{H}_2\text{O}_2) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings can modify the phenyl or indole rings. For example, aryl halides may couple with boronic acids to introduce substituents, enhancing biological activity or solubility.

Example :
Ar–X+Ar’–B(OH)2Pd catalystAr–Ar’\text{Ar–X} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'}

Reaction Comparison with Structural Analogs

CompoundKey ReactionDistinct Feature
4-(4-(Dimethylamino)phenyl)but-3-en-2-one Diels-Alder cycloadditionSimplified enone structure
4-(Dimethylamino)-3-phenylbut-3-en-2-one Michael additionPhenyl substitution at β-position

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents λmax (nm) Applications/Notes References
Target Compound C₂₄H₂₅N₂O 369.48 Indol-2-ylidene, 4-(dimethylamino)phenyl N/A Potential cyanine dye candidate -
1,3,3-Trimethyl-2-[5-(1,3,3-trimethylindol-2-ylidene)penta-1,3-dienyl]-3H-indolium C₂₉H₃₃N₂⁺ 409.59 Extended pentadienyl chain, indolium core 546 (MeOH) Cyanine dye (optical applications)
3-Phenyl-oxindole C₁₄H₁₁NO 209.25 Phenyl group at C3 N/A Pharmaceutical intermediates
3-Buten-2-one, 4-phenyl-1-(phenylsulfonyl) C₁₆H₁₄O₃S 286.35 Phenylsulfonyl group N/A Synthetic intermediate
4-Chloro-N'-2-(3,3-dimethylbenzo[f]indol-2-ylidene)benzohydrazonamide C₂₅H₂₀ClN₃O 414.90 Chlorophenyl, benzo[f]indol-2-ylidene N/A Antimicrobial studies

Key Observations:

  • Conjugation Effects: The target compound’s indol-2-ylidene and butenone system likely result in a shorter conjugation length compared to the pentadienyl-containing indolium derivative (λmax = 546 nm), which may shift its absorption to a lower wavelength .
  • Functional Groups: Sulfonyl (in C₁₆H₁₄O₃S) and chloroaryl (in C₂₅H₂₀ClN₃O) substituents in analogs highlight how electronic tuning impacts reactivity and applications (e.g., sulfonyl groups for stability, chloroaryl for bioactivity) .

Q & A

Basic: What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

Answer:
The compound is synthesized via a multi-step approach, typically involving:

  • Knoevenagel condensation : To form the indole-derived enamine intermediate.
  • Michael addition : For introducing the 4-(dimethylamino)phenyl group.
  • Cyclization : Under acidic or basic conditions to stabilize the indol-2-ylidene moiety.
    Key factors include:
  • Temperature control (60–80°C for condensation steps to avoid side reactions) .
  • Catalysts : Use of piperidine or ammonium acetate for Knoevenagel efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • 1H/13C NMR : Focus on the indole NH proton (δ 10–12 ppm, broad singlet) and conjugated ketone (C=O at ~190 ppm in 13C NMR). The dimethylamino group shows a sharp singlet at δ 2.8–3.2 ppm .
  • IR Spectroscopy : Confirm the enone system (C=O stretch at ~1680 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) is critical to distinguish isotopic patterns due to the compound’s high nitrogen content .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) across studies?

Answer:
Discrepancies often arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl3 can shift NH protons by 1–2 ppm .
  • Tautomerism : The indol-2-ylidene moiety may exist in keto-enol equilibrium, altering peak positions. Use variable-temperature NMR to confirm .
  • Impurity interference : Cross-check with HPLC-MS to rule out byproducts (e.g., unreacted starting materials) .

Advanced: What computational methods are recommended for modeling this compound’s electronic properties, and how do they align with experimental data?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution .
  • TD-DFT : Simulate UV-Vis spectra; compare with experimental λmax (e.g., ~450 nm for the conjugated system) to validate π→π* transitions .
  • MD Simulations : Assess solvation effects on stability, particularly for the dimethylamino group’s conformational flexibility .

Advanced: How can regioselectivity challenges in functionalizing the indole core be addressed during derivatization?

Answer:

  • Protecting groups : Temporarily block the indole NH with Boc or TMS to direct electrophilic substitution to the 4-position .
  • Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective aryl group introduction .
  • pH control : Perform reactions under mild acidic conditions (pH 5–6) to stabilize reactive intermediates and minimize side reactions .

Advanced: What strategies are effective for analyzing this compound’s photophysical properties in optoelectronic applications?

Answer:

  • Fluorescence quantum yield (ΦF) : Measure using an integrating sphere with a reference standard (e.g., quinine sulfate). The compound’s extended conjugation may enhance ΦF (>0.5) .
  • Solvatochromism : Test in solvents of varying polarity (e.g., hexane to DMSO) to correlate emission shifts with solvent relaxation .
  • Electrochemical analysis : Cyclic voltammetry (CV) determines redox potentials, critical for designing organic semiconductors .

Advanced: How should researchers handle stability issues during storage and handling?

Answer:

  • Light sensitivity : Store in amber vials under argon; the conjugated enone system is prone to photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the dimethylamino group .
  • Temperature : Long-term storage at –20°C minimizes thermal decomposition; confirm purity via DSC (melting point ~180–190°C) .

Advanced: What cross-disciplinary applications (e.g., pharmacology, materials science) are supported by this compound’s structural features?

Answer:

  • Antimicrobial agents : The indole core and electron-rich aryl groups enable DNA intercalation; test via agar diffusion assays against Gram-positive bacteria .
  • Organic semiconductors : The planar conjugated system supports charge transport; measure hole mobility using space-charge-limited current (SCLC) devices .
  • Fluorescent probes : Functionalize with biotin or PEG for cellular imaging; validate via confocal microscopy in HEK-293 cells .

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